N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide
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Overview
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of 4-amino-3-mercapto-1,2,4-triazole with an appropriate aldehyde or ketone.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting the triazole intermediate with a suitable thiol or disulfide compound.
Coupling with Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the triazolothiadiazole intermediate reacts with a benzyl halide.
Formation of Pentanamide: The final step involves the amidation reaction, where the benzyl-substituted triazolothiadiazole reacts with pentanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Benzyl halides for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or thiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives.
Scientific Research Applications
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: Investigated for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Pharmacokinetics: Studied for its pharmacokinetic properties and molecular modeling to predict its behavior in biological systems.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
Receptor Binding: It can interact with various receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can influence signaling pathways involved in inflammation, cancer, and microbial infections.
Comparison with Similar Compounds
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar pharmacological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Exhibits different biological activities due to structural variations.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Known for their potential as therapeutic agents.
These compounds share the triazolothiadiazole core but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C16H19N5OS/c1-3-4-5-14(22)17-10-12-6-8-13(9-7-12)15-20-21-11(2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22) |
InChI Key |
QLCSYNAVSCWJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C |
Origin of Product |
United States |
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